B606862 Cyanine3 maleimide CAS No. 1593644-29-1

Cyanine3 maleimide

Cat. No. B606862
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine3 maleimide is a yellow-emitting thiol mono-reactive fluorescent dye . It is a popular tool for conjugating the dye to a thiol group on antibodies, cysteine-containing peptides, and other thiol-containing molecules . The alternative names for Cyanine3 maleimide include 1-[6-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-enyl]-3H-indolium chloride and Cy3-maleimide .


Synthesis Analysis

The synthesis of Cyanine3 maleimide involves the reaction of a thiol with a maleimide to generate a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .


Molecular Structure Analysis

The molecular formula of Cyanine3 maleimide is C36H43N4O3BF4 . It has a molecular weight of 666.56 . The structure of Cyanine3 dye maleimide is chemically a conjugated system between two nitrogen atoms .


Chemical Reactions Analysis

The chemical reaction involving Cyanine3 maleimide is a simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .


Physical And Chemical Properties Analysis

Cyanine3 maleimide is a red powder . It is well soluble in DMSO (0.50 M = 330 g/L), in DMF, dichloromethane, and very poorly soluble in water (0.57 mM = 420 mg/L) . It has an excitation at 555nm and emission at 570nm .

Scientific Research Applications

  • Photon Budget Improvement in Thiol-Conjugated Cyanine Dyes :

    • Cyanine3/5 dye conjugates, when labeled via maleimide-thiol and amide linkages, exhibit significant differences in photobleaching behavior, with thioether linkages showing more severe photobleaching than amide linkers. Modern arylation-type bioconjugation strategies, such as labeling with phenyloxadiazole methyl sulfone or fluorobenzene probes, can enhance the total emitted photons by 1.5-3 fold (Zhang et al., 2023).
  • Protein Modification and Bioconjugation :

    • Maleimide motifs are commonly used for selective chemical modification of cysteine residues in proteins. The flexibility of maleimides, including reversible cysteine modification and potential for multiple points of attachment, opens new opportunities for protein modification and bioconjugation (Smith et al., 2010).
  • Hydrogel Formation via Diels-Alder Reactions :

    • Furan- and maleimide-functionalized polymers can undergo Diels-Alder cycloaddition to form cross-linked hydrogels, useful in drug delivery and tissue engineering. The gel properties can be controlled by manipulating the degree of functionalization and polymer concentration (Stewart et al., 2016).
  • Covalent Modification of Biomolecules :

    • Maleimide-based labeling strategies are vital for site-selective modification of proteins and other biomolecules. They offer unique reactivities in terms of selectivity and kinetics, with applications ranging from immunotoxins to fluorescent probes (Renault et al., 2018).
  • Synthesis of Maleimide-Functionalized Porphyrins :

    • Maleimide-functionalized meso-arylporphyrins, developed through specific synthesis methods, demonstrate potential as photosensitizers in cancer treatment. These compounds retain the ability to absorb light in the visible spectrum and generate reactive oxygen species upon photoactivation (Ol’shevskaya et al., 2019).
  • Fluorescent Probes for Bioimaging :

    • Maleimide-modified fluorescent probes have been developed for specific biological applications, such as bioimaging in living cells. These probes can recognize certain biomolecules like cysteine, enhancing fluorescence for effective imaging (Yang et al., 2015).
  • High-Performance Polymer Synthesis :

    • Maleimides are utilized in the synthesis of high-performance polymers, including thermosets with high-temperature stability and self-healing systems. This showcases the versatility of maleimides in advanced material applications (Dolci et al., 2016).
  • Advanced Drug Delivery Systems :

    • Maleimide modification on liposomes has shown significant improvement in drug delivery efficiency, both in vitro and in vivo. This approach leverages the rapid and covalent conjugation capabilities of maleimide for advanced pharmaceutical applications (Li & Takeoka, 2013).

Future Directions

Cyanine3 maleimide has been widely used in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . It is expected that the construction of a new type of multifunctional fluorescent probe will promote its clinical application .

properties

CAS RN

1593644-29-1

Product Name

Cyanine3 maleimide

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine3 maleimide, Cyanine 3 maleimide, Cy3 maleimide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.